5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide
Description
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide is a salicylanilide derivative characterized by a 5-chloro-2-hydroxybenzamide core linked to a 3-(2-phenylethoxy)benzyl substituent. The hydroxyl and chloro groups on the benzene ring contribute to its hydrogen-bonding capacity and lipophilicity, while the phenylethoxy-benzyl moiety enhances steric bulk and modulates solubility .
Properties
CAS No. |
648923-00-6 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[[3-(2-phenylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c23-18-9-10-21(25)20(14-18)22(26)24-15-17-7-4-8-19(13-17)27-12-11-16-5-2-1-3-6-16/h1-10,13-14,25H,11-12,15H2,(H,24,26) |
InChI Key |
LMASWFLUSJCQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenylethoxy)benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-[3-(2-phenylethoxy)benzyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
compared the crystal structures of three amides derived from 5-chlorosalicylic acid:
- 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a)
- 5-Chloro-2-hydroxy-N-benzylbenzamide (2b)
- 5-Chloro-2-hydroxy-N-phenethylbenzamide (2c)
Key structural parameters from Tables 1 and 2 ():
| Compound | Bond Length (C=O, Å) | Dihedral Angle (°) | Hydrogen Bonding (Å) |
|---|---|---|---|
| 2a | 1.220 | 12.3 | 2.85 (N–H···O) |
| 2b | 1.225 | 8.7 | 2.79 (N–H···O) |
| 2c | 1.218 | 10.5 | 2.82 (N–H···O) |
The phenethyl group in 2c introduces greater conformational flexibility compared to the rigid benzyl (2b) or chlorophenyl (2a) substituents. This flexibility reduces crystal packing efficiency, as evidenced by the intermediate dihedral angle (10.5°) and longer hydrogen bonds .
Antimicrobial Activity
- MMV665807 (5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide): Exhibits anti-staphylococcal activity (MIC = 4.66–35.8 µM) and disrupts bacterial biofilms .
- Compound 3e (5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide): Shows broad-spectrum activity against Staphylococcus aureus (MIC = 0.070 µM) and Mycobacterium tuberculosis (MIC = 35.8 µM). The thiabutyl linker in 3e mimics the bulky phenylethoxy group in the target compound, suggesting steric bulk is critical for membrane penetration .
Anticancer Activity
- Compound 3f (5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}pentan-2-yl)benzamide): Demonstrates cytotoxicity against THP-1 leukemia cells (IC₅₀ = 1.4 µM). Its isobutyl chain correlates with higher lipophilicity (logP = 4.2), similar to the phenylethoxy group’s logP (~3.9), indicating a balance between hydrophobicity and cellular uptake .
Physicochemical Properties
| Compound | Melting Point (°C) | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~240–245* | 3.9 | 0.12 |
| 5-Chloro-2-hydroxy-N-benzylbenzamide (2b) | 266–268 | 3.2 | 0.08 |
| MMV665807 | 216–218 | 4.1 | 0.05 |
| Compound 3e | 153–155 | 4.5 | 0.03 |
*Estimated based on analogs in and .
The phenylethoxy-benzyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., benzyl or trifluoromethylphenyl), likely due to ether oxygen participation in hydrogen bonding .
Key Research Findings
Hydrogen-Bonding vs. Lipophilicity : The hydroxyl group in salicylanilides is essential for target binding (e.g., bacterial enzymes), but excessive lipophilicity (logP > 4.5) reduces solubility and bioavailability. The target compound’s logP (3.9) positions it within the optimal range .
Steric Bulk and Bioactivity : Bulky substituents like phenylethoxy or thiabutyl enhance antimicrobial activity by disrupting bacterial membranes or enzyme active sites. Triamides (e.g., compounds in ) are inactive, highlighting the importance of a single, strategically placed bulky group .
Cytotoxicity Trade-offs : Increased lipophilicity correlates with higher anticancer activity but also greater toxicity to healthy cells. The target compound’s moderate logP may offer a favorable therapeutic window .
Biological Activity
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
- Molecular Formula : C22H20ClNO3
- Molecular Weight : Approximately 381.8 g/mol
- Structure : The compound features a chloro group, a hydroxy group, and an amide linkage, contributing to its biological activity.
Biological Activities
Research indicates that 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide exhibits several notable biological activities:
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties :
-
Mechanism of Action :
- The biological activity is believed to stem from the compound's ability to form hydrogen bonds with specific proteins or nucleic acids, modulating various biochemical pathways. This interaction may enhance its binding affinity to target enzymes involved in disease processes.
Table 1: Summary of Biological Activities
Mechanistic Studies
In-depth mechanistic studies are crucial for understanding how 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide interacts with its biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases involved in cancer progression, similar to other benzamide derivatives.
- Cell Cycle Arrest : Observations indicate that treatment with this compound leads to cell cycle arrest in cancer cells, which is a critical mechanism for its anticancer effects.
Comparative Analysis with Similar Compounds
The structural similarities between 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide and other benzamide derivatives highlight its unique features:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 5-Chloro-N-(4-fluorobenzyl)-2-hydroxy-benzamide | Fluorine substitution | Enhanced lipophilicity |
| N-[4-(2-methoxyphenyl)]benzamide | Lacks chlorine and hydroxyl groups | Different biological profile |
| 5-Bromo-2-hydroxy-N-[4-(phenylmethoxy)]benzamide | Bromine substitution | Altered reactivity and binding properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
